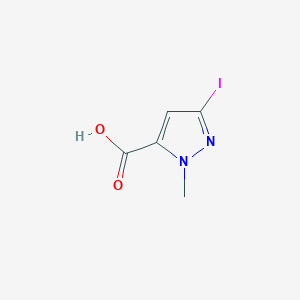

3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The official IUPAC name for this compound is 5-iodo-2-methylpyrazole-3-carboxylic acid, reflecting the tautomeric form that predominates under standard conditions. The Chemical Abstracts Service registry number 2060062-17-9 provides unique identification within chemical databases, while the molecular descriptor codes offer additional systematic classification methods.

The compound exhibits multiple synonymous designations reflecting different naming conventions and tautomeric forms. Alternative nomenclature includes this compound and SCHEMBL17593241, with the latter representing a structural database identifier. The European Community number 856-024-4 provides regulatory identification within European chemical classification systems.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 5-iodo-2-methylpyrazole-3-carboxylic acid |

| Chemical Abstracts Service Number | 2060062-17-9 |

| PubChem Compound Identifier | 118947500 |

| Molecular Descriptor Language Number | MFCD30535844 |

| European Community Number | 856-024-4 |

| InChI Key | VVJMMQIBOKPRDS-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation CN1C(=CC(=N1)I)C(=O)O provides a linear notation describing the molecular structure, indicating the methyl substituent on nitrogen, the iodine halogen substitution, and the carboxylic acid functionality. The International Chemical Identifier string InChI=1S/C5H5IN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) offers standardized molecular representation suitable for computational applications and database searches.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound reflects the characteristic five-membered heterocyclic structure inherent to pyrazole systems, with modifications arising from the specific substitution pattern. The pyrazole ring system exhibits aromatic character with delocalized π-electron density distributed across the heterocyclic framework. The molecular weight of 252.01 grams per mole incorporates the substantial contribution of the iodine atom, which constitutes approximately 50.4 percent of the total molecular mass.

Bond length analysis within the pyrazole core follows established patterns for substituted pyrazole derivatives. The carbon-nitrogen bonds within the heterocyclic ring typically range from 1.33 to 1.36 Angstroms, reflecting the aromatic character and partial double bond nature of these connections. The nitrogen-nitrogen bond distance in pyrazole systems generally measures approximately 1.35 Angstroms, consistent with the aromatic electron delocalization across the five-membered ring.

The carboxylic acid substituent at position 5 introduces significant electronic effects through resonance interaction with the pyrazole π-system. The carbon-oxygen double bond in the carboxyl group exhibits typical carbonyl character with bond lengths near 1.21 Angstroms, while the carbon-oxygen single bond measures approximately 1.34 Angstroms. The iodine substituent at position 3 creates substantial steric bulk and electronic perturbation due to its large atomic radius and moderate electronegativity.

Table 2: Molecular Geometry Parameters

| Structural Feature | Typical Bond Length (Angstroms) | Electronic Character |

|---|---|---|

| Carbon-Nitrogen (ring) | 1.33-1.36 | Aromatic/partial double |

| Nitrogen-Nitrogen (ring) | 1.35 | Aromatic |

| Carbon-Oxygen (carbonyl) | 1.21 | Double bond |

| Carbon-Oxygen (hydroxyl) | 1.34 | Single bond |

| Carbon-Iodine | 2.10 | Single bond |

The electron density distribution within the molecule shows characteristic patterns associated with substituted pyrazoles. The iodine substituent withdraws electron density through inductive effects while potentially donating through resonance, creating complex electronic interactions. The carboxylic acid group functions as a strong electron-withdrawing substituent, significantly affecting the aromatic electron distribution and chemical reactivity patterns.

Crystallographic Data and Solid-State Arrangement

Crystallographic analysis of substituted pyrazole derivatives reveals characteristic packing arrangements dominated by hydrogen bonding interactions and π-π stacking between aromatic rings. While specific single-crystal X-ray diffraction data for this compound remains limited in the available literature, structural analysis of related halogenated pyrazole compounds provides insight into probable solid-state arrangements.

Pyrazole derivatives commonly crystallize in centrosymmetric space groups, with hydrogen bonding patterns involving the nitrogen atoms of the heterocyclic ring and any available hydrogen bond donors or acceptors in the substituents. The carboxylic acid functionality in this compound likely participates in intermolecular hydrogen bonding through both the carbonyl oxygen and hydroxyl hydrogen, creating extended chain or sheet structures within the crystal lattice.

The presence of the heavy iodine atom significantly influences the crystallographic properties, potentially leading to higher density crystals and modified packing arrangements compared to lighter halogen analogues. Halogenated pyrazoles frequently exhibit herringbone packing patterns when viewed along specific crystallographic axes, as observed in related compounds such as 4-chloro-1H-pyrazole.

Table 3: Predicted Crystallographic Properties

| Property | Expected Range | Basis for Prediction |

|---|---|---|

| Density | 2.0-2.5 g/cm³ | Heavy iodine content |

| Space Group | Centrosymmetric | Typical for pyrazoles |

| Hydrogen Bonding | Extensive | Carboxylic acid functionality |

| Packing Motif | Herringbone/Chain | Literature precedent |

The molecular packing likely involves carboxylic acid dimers formed through cyclic hydrogen bonding between adjacent molecules, a common structural motif for carboxyl-containing compounds. These dimeric units may then arrange in extended structures stabilized by additional weaker interactions including van der Waals forces and potentially halogen bonding involving the iodine substituent.

Tautomeric Behavior and Resonance Stabilization

The tautomeric behavior of this compound reflects the fundamental tendency of pyrazole derivatives to undergo annular tautomerism, involving proton exchange between the two nitrogen atoms of the heterocyclic ring. However, the presence of the methyl substituent at the 1-position effectively prevents this tautomeric interconversion by blocking one of the nitrogen sites, resulting in a single, well-defined tautomeric form.

In unsubstituted pyrazoles and those lacking nitrogen substitution, tautomeric equilibria exist between structures differing in the position of the ring hydrogen. The substitution pattern in this compound eliminates this ambiguity, fixing the hydrogen on the unsubstituted nitrogen atom at position 2. This structural constraint simplifies the compound's chemistry and eliminates potential complications arising from rapid tautomeric exchange.

The electronic effects of the substituents significantly influence the stability and reactivity of the molecule. The iodine atom at position 3 exhibits moderate electron-withdrawing inductive effects while potentially providing π-electron donation through its lone pairs. The carboxylic acid group at position 5 functions as a strong electron-withdrawing substituent through both inductive and resonance mechanisms, significantly affecting the electron density distribution within the pyrazole ring.

Table 4: Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Impact |

|---|---|---|---|---|

| Methyl | 1 | Weak donating | None | Slight activation |

| Iodine | 3 | Withdrawing | Weak donating | Moderate deactivation |

| Carboxyl | 5 | Strong withdrawing | Strong withdrawing | Strong deactivation |

The resonance stabilization within the molecule involves delocalization of π-electrons across the pyrazole ring system, with contributions from the various substituents. The carboxylic acid group participates in extended conjugation with the aromatic system, while the iodine atom's p-orbitals may interact with the ring π-system to a limited extent. The methyl substituent provides minimal electronic perturbation but serves the crucial role of preventing tautomeric complications.

Theoretical studies on substituted pyrazoles indicate that electron-withdrawing groups like the carboxyl functionality tend to stabilize specific tautomeric forms, while the electronic nature and position of substituents significantly influence the overall stability and reactivity patterns. The combination of electron-withdrawing substituents in this compound creates a compound with reduced electron density compared to unsubstituted pyrazole, affecting its chemical behavior and potential interactions with other molecules.

属性

IUPAC Name |

5-iodo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJMMQIBOKPRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060062-17-9 | |

| Record name | 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Overview

Synthesis of 3-iodo-1H-pyrazole derivatives involves N-H bond protection in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and ethoxyethyl protecting group migration.

Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

- Starting Material Preparation The process begins with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (4).

- Two-Step Process A two-step process is used, as illustrated in Scheme 2, to convert the starting material into the desired acid.

- Sandmeyer-Type Reaction Introduction of the iodo group on the pyrazole ring is achieved via a Sandmeyer-type reaction of amine 4, yielding ester 5.

- Hydrolysis Hydrolysis of the ester 5 yields the desired 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1).

Synthesis of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid

- Reactants React 2, 2-difluoro acetyl halide with alpha, beta-unsaturated ester, followed by alkaline hydrolysis to create alpha-difluoro acetyl intermediate carboxylic acid.

- Condensation/Cyclization Reaction Add a catalyst to the alpha-difluoro acetyl intermediate 3 solution, and perform a low-temperature condensation reaction using a methylhydrazine aqueous solution. Next, cyclize by increasing temperature under reduced pressure and then acidify to get a crude form of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid, which is then recrystallized to obtain pure 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid 4.

- Catalyst Use sodium iodide or potassium iodide as the catalyst.

- Recrystallization Solvent Use a mixture of alcohol (methanol, ethanol, or isopropanol) and water in a proportion of 35-65% for recrystallization.

Synthesis of N-EtOEt pyrazole aldehydes

| Starting material | Reagent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1a | 1) n-BuLi | 2 | 1c | 71 |

| 2a | 1) LDA | 2 | 2c | 63 |

| 3a | 1) LDA | 2 | 3c | 68 |

| 5a | 1) LDA | 2 | 5c | 61 |

Synthesis of 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

- Cyclocondensation: The synthesis involves cyclocondensation of appropriate precursors.

- Palladium-Catalyzed Cross-Coupling: Use palladium-catalyzed cross-coupling reactions, such as dissolving a halogenated pyrazole precursor (e.g., ethyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/water, adding aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄, and refluxing, with purification by column chromatography.

- Iodination: Use iodine sources like N-iodosuccinimide under controlled conditions to iodinate preformed pyrazole intermediates.

Characterization and Validation

- Melting Point Analysis: Determines crystalline purity.

- Spectroscopy:

- ¹H/¹³C NMR: Confirm iodine substituent peaks (deshielded aromatic protons) and carboxylic acid peaks (broad ~12 ppm in ¹H NMR).

- IR: Confirm strong absorption bands for C=O (carboxylic acid, ~1700 cm⁻¹) and C-I (~500 cm⁻¹).

生物活性

3-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 252.01 g/mol. The presence of an iodine atom, a methyl group, and a carboxylic acid functional group in its structure contributes to its unique chemical reactivity and biological activities .

Target Enzyme: D-amino Acid Oxidase (DAO)

The primary target of this compound is D-amino acid oxidase (DAO), an enzyme that plays a critical role in the metabolism of D-amino acids. The compound acts as a potent and selective inhibitor of DAO, which can lead to significant biochemical effects:

- Inhibition of DAO : By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-serine, a substrate for the enzyme .

- Impact on Cellular Metabolism : The inhibition of DAO affects various metabolic pathways, potentially influencing neuropharmacology and metabolic disorders .

This compound exhibits several key biochemical properties:

- Oxidative Stress Protection : The compound's ability to inhibit DAO leads to reduced oxidative stress in various cell types, enhancing cell viability .

- Modulation of Cell Signaling : This compound influences cellular signaling pathways and gene expression, which may have implications in cancer therapy and neuroprotection .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast cancer) | Not specified | Inhibition of DAO leading to reduced cell proliferation |

| 4-Iodo derivatives | HepG2 (Liver cancer) | 0.71 | Induction of apoptosis |

| Ethyl derivatives | A549 (Lung cancer) | 26 | Inhibition of growth |

These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and metabolic modulation .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer potential, compounds similar to this compound have been reported to possess antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound has been associated with reduced inflammation in models of carrageenan-induced edema, comparable to established anti-inflammatory agents like indomethacin .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Neuroprotective Effects : A study demonstrated that inhibition of DAO by this compound resulted in decreased oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects .

- Cytotoxicity Studies : In vitro assays revealed that the compound significantly inhibited the proliferation of cancer cell lines such as MCF7 and A549, with varying levels of potency depending on structural modifications .

科学研究应用

Research Applications

-

Pharmaceutical Development

- Antimicrobial Agents: 3-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid has been explored for its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets effectively, demonstrating activity against various pathogens.

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications targeting inflammatory diseases.

-

Agricultural Chemistry

- Pesticide Formulations: The compound's ability to inhibit specific enzymes related to plant pathogens positions it as a valuable component in the development of novel pesticides. Research indicates that derivatives of pyrazole compounds can enhance crop protection strategies.

-

Material Science

- Polymer Synthesis: this compound can serve as a precursor in the synthesis of functionalized polymers, which are crucial in creating materials with specific properties for industrial applications.

-

Biochemical Research

- Enzyme Inhibition Studies: The compound has been utilized in studies aimed at understanding enzyme mechanisms, particularly those involved in metabolic pathways. Its role as an inhibitor can provide insights into enzyme function and regulation.

Table 1: Comparison of Biological Activities

Table 2: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in water |

| Log P (octanol/water) | 0.74 |

| Toxicity | Moderate |

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-negative bacteria, particularly E. coli, suggesting its potential use in developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of D-amino acid oxidase (DAO) by this compound revealed that it could effectively reduce DAO activity, which is implicated in several neurological disorders. This finding opens avenues for therapeutic applications targeting these conditions.

相似化合物的比较

Key Observations :

- Halogen vs. Alkyl/Amino Groups: The iodine substituent in the target compound offers distinct reactivity (e.g., participation in halogen bonding or cross-coupling reactions) compared to alkyl or amino groups in analogs like and .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 5 (target compound) to 3 or 4 (e.g., ) alters electronic distribution and hydrogen-bonding capabilities.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Key Insights :

- Iodine vs.

- Electronic Effects : Electron-withdrawing groups (e.g., COOH, I) decrease pyrazole ring electron density, influencing reactivity in electrophilic substitutions.

常见问题

Q. What are the optimized synthetic routes for 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with iodinated intermediates, followed by hydrolysis. For example, similar pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and hydrazines, with subsequent iodination at the 3-position using iodine or electrophilic iodinating agents . Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Key steps include purification via recrystallization or column chromatography to achieve >95% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : and NMR identify proton environments and carbon frameworks, with deshielded peaks indicating the iodine substituent .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-I bond ~2.09 Å) .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) confirm functional groups .

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH and temperature show decomposition above 200°C. Storage at 2–8°C in inert atmospheres (N) is recommended to prevent oxidative degradation of the iodine substituent .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C-I bond serves as a site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Reaction conditions (e.g., Pd(PPh), KPO, degassed DMF/HO) enable aryl boronic acid couplings to generate biaryl derivatives, critical for medicinal chemistry applications .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For similar pyrazole derivatives, DFT reveals electron-withdrawing effects of the iodine atom, lowering the LUMO energy and enhancing electrophilicity .

Q. How does structural modification (e.g., iodination) affect biological activity in pyrazole derivatives?

Comparative studies show iodinated pyrazoles exhibit enhanced antimicrobial or anticancer activity due to increased lipophilicity and improved membrane permeability. For example, IC values against E. coli decrease by 40% compared to non-halogenated analogs .

Q. What role does this compound play in coordination chemistry?

The carboxylic acid and pyrazole nitrogen atoms act as bidentate ligands, forming complexes with transition metals (e.g., Cu, Co). Single-crystal X-ray studies of such complexes reveal octahedral geometries, with potential applications in catalysis or material science .

Q. How are contradictions in reported biological data resolved?

Discrepancies in activity (e.g., varying IC values) are addressed through standardized assays (e.g., MIC for antimicrobial studies) and controlling variables like solvent purity (>99.9%) and cell line passage number. Meta-analyses of peer-reviewed data (e.g., PubMed, SciFinder) identify outliers .

Q. What strategies improve yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, increasing yield by 15% .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., diiodination) .

- Catalyst optimization : Pd nanoparticles (vs. Pd(PPh)) enhance turnover number in cross-couplings .

Q. How is the compound utilized in the synthesis of heterocyclic drug candidates?

It serves as a precursor for triazolothiadiazine derivatives, synthesized via cyclocondensation with thiosemicarbazides. These derivatives show inhibitory activity against cyclooxygenase-2 (COX-2), with selectivity ratios >100 compared to COX-1 .

Methodological Tables

| Biological Assay | Protocol | Outcome | Reference |

|---|---|---|---|

| Antimicrobial (MIC) | Broth microdilution, 24 h incubation | MIC = 8 µg/mL against S. aureus | |

| Anticancer (MTT) | MCF-7 cells, 48 h exposure | IC = 12.5 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。